Cas no 495-98-7 (3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one)

3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one structure
495-98-7 structure
Product Name:3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one
CAS No:495-98-7
MF:C12H20N2O
MW:208.300003051758
CID:882947
PubChem ID:278143
Update Time:2025-04-26

3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one
    • 3,6-bis(2-methylpropyl)-1H-pyrazin-2-one
    • 2(1H)-Pyrazinone,6-diisobutyl-
    • 2-Hydroxy-3,6-diisobutyl-pyrazin
    • 2-hydroxy-3,6-diisobutylpyrazine
    • 3,6-diisobutyl-1H-pyrazin-2-one
    • 3,6-Diisobutyl-2-hydroxy-pyrazin
    • 3,6-diisobutyl-2-hydroxypyrazine
    • 3,6-Diisobutyl-pyrazin-2-ol
    • AC1L5NG1
    • AC1Q69B6
    • CHEMBL1965563
    • CTK4J1419
    • FLAVACOL
    • NSC127442
    • Pyrazinol,6-diisobutyl-
    • 2(1H)-Pyrazinone,6-bis(2-methylpropyl)-
    • 3,6-bis(2-methylpropyl)-1,2-dihydropyrazin-2-one
    • SCHEMBL16431613
    • DTXSID30299001
    • 495-98-7
    • 3,6-Diisobutylpyrazin-2(1H)-one
    • 3,6-diisobutyl-2(1h)-pyrazinone
    • NSC-127442
    • NCI60_000623
    • E76980
    • BS-51546
    • pyrazine, 2-hydroxy-3,6-di-isobutyl-
    • Inchi: 1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15)
    • InChI Key: UYYRKEKHAYEACU-UHFFFAOYSA-N
    • SMILES: O=C1C(CC(C)C)=NC=C(CC(C)C)N1

Computed Properties

  • Exact Mass: 208.1577
  • Monoisotopic Mass: 208.157563
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.03
  • Boiling Point: 388.4°C at 760 mmHg
  • Flash Point: 188.7°C
  • Refractive Index: 1.525
  • PSA: 41.46
  • LogP: 2.16690

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Additional information on 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one

Introduction to 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one (CAS No. 495-98-7) in Modern Chemical Research

3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one, identified by the chemical compound identifier CAS No. 495-98-7, is a significant heterocyclic compound that has garnered attention in the field of medicinal chemistry and chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyrazinone class, a subclass of pyrazines characterized by the presence of a carbonyl group at the 2-position, which contributes to its reactivity and potential biological activity.

The molecular structure of 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one consists of a pyrazine ring substituted with two isobutyl groups at the 3 and 6 positions, along with a carbonyl functionality at the 2-position. This particular arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for drug discovery and material science applications. The presence of bulky isobutyl groups enhances lipophilicity, which can be advantageous for membrane permeability and oral bioavailability in pharmaceutical formulations.

In recent years, there has been growing interest in 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one due to its potential as an intermediate in synthesizing novel therapeutic agents. Researchers have explored its derivatives as kinase inhibitors, antimicrobial agents, and even as precursors for advanced materials. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, makes it a valuable building block in synthetic organic chemistry.

One of the most compelling aspects of 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one is its role in developing small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in creating compounds that modulate enzyme activity relevant to inflammatory diseases and cancer. The pyrazinone core is known to interact with biological targets such as protein kinases, which are critical in cell signaling pathways. By modifying the substituents on the pyrazine ring, researchers can fine-tune the binding affinity and selectivity of these inhibitors.

Recent advancements in computational chemistry have further enhanced the understanding of 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one's interactions with biological systems. Molecular docking simulations and quantum mechanical calculations have provided insights into how this compound binds to its target proteins, offering a rational basis for designing more effective derivatives. These computational approaches are particularly valuable in high-throughput screening programs aimed at identifying lead compounds for drug development.

The synthesis of 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include condensation reactions between hydrazine derivatives and α-haloketones or carbonyl compounds under controlled conditions. The introduction of isobutyl groups can be achieved through alkylation reactions using appropriate alkylating agents. These synthetic strategies are well-documented in organic chemistry literature and have been adapted for large-scale production where necessary.

From a material science perspective, 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one has shown promise as a precursor for functional materials. Its heterocyclic structure allows for integration into polymers or coatings that exhibit unique electronic or optical properties. For example, derivatives of this compound have been explored as components in organic semiconductors or luminescent materials due to their ability to absorb and emit light across specific spectral ranges.

The pharmacological potential of 3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one has also been investigated in preclinical models. Initial studies suggest that certain derivatives may possess anti-inflammatory or antioxidant properties by modulating key signaling pathways involved in these processes. While further research is needed to fully elucidate their mechanisms of action, these findings underscore the compound's significance as a starting point for developing novel therapeutics.

In conclusion,3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one (CAS No. 495-98-7) represents a fascinating compound with broad applications in chemical research and drug development. Its unique structural features make it an attractive scaffold for designing molecules with tailored biological activities. As computational methods and synthetic techniques continue to evolve,3,6-Bis(2-methylpropyl)pyrazin-2(1H)-one will undoubtedly remain at the forefront of innovation in medicinal chemistry and materials science.

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